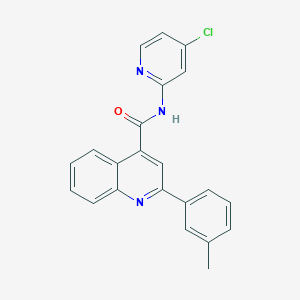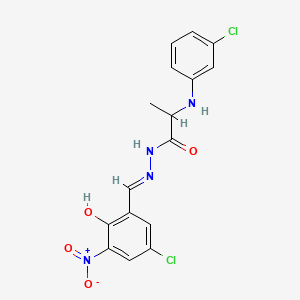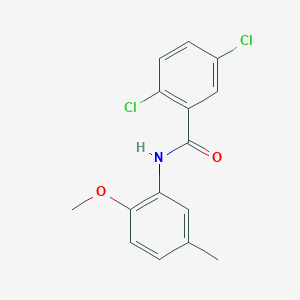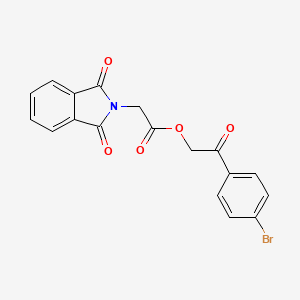
4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and acid or base-free conditions. The reaction typically yields the desired pyrazole compound in high yields (78-92%) and is characterized by various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR .
Análisis De Reacciones Químicas
2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce different functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe for metal ion detection, particularly for silver ions . In medicine, pyrazole derivatives, including this compound, have shown promise as antidepressants, antihypertensive agents, anti-arrhythmic agents, and have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory applications . Additionally, in the textile industry, pyrazole compounds are used as fluorescent whitening agents .
Mecanismo De Acción
The mechanism of action of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, in its role as an antidepressant, it may interact with neurotransmitter receptors in the brain, altering the levels of serotonin and dopamine. In its antibacterial application, it may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER include other pyrazole derivatives such as 1,3,5-trisubstituted-1H-pyrazoles . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of 2-[4-CHLORO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H18Cl2N2O2 |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
4-chloro-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-19-9-5-3-7-17(19)22-21(25)23(18-8-4-6-10-20(18)29-2)27(26-22)16-13-11-15(24)12-14-16/h3-14H,1-2H3 |
Clave InChI |
KISDPWIHAUHCDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
![5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10891745.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)

![3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891757.png)

![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)

![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)
![N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10891777.png)
![1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10891793.png)
![ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10891808.png)

